3',5'-di-O-benzoyl thymidine
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Overview
Description
3’,5’-di-O-benzoyl thymidine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-di-O-benzoyl thymidine typically involves the benzoylation of thymidine. One common method is to react thymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods
While specific industrial production methods for 3’,5’-di-O-benzoyl thymidine are not widely documented, the general approach involves large-scale benzoylation reactions similar to those used in laboratory synthesis. The process would likely involve the use of industrial reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3’,5’-di-O-benzoyl thymidine undergoes several types of chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield thymidine.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used to replace the benzoyl groups, depending on the desired product.
Major Products Formed
Thymidine: Formed by hydrolysis of the benzoyl groups.
Substituted Thymidine Derivatives: Formed by substitution reactions.
Scientific Research Applications
3’,5’-di-O-benzoyl thymidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor properties, particularly in targeting indolent lymphoid malignancies.
Industry: Used in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The antitumor activity of 3’,5’-di-O-benzoyl thymidine relies on its ability to inhibit DNA synthesis and induce apoptosis (programmed cell death). The compound is incorporated into the DNA of rapidly dividing cells, leading to the disruption of DNA replication and ultimately cell death. This mechanism is particularly effective against cancer cells, which have a high rate of division .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-di-O-acetyl thymidine
- 3’,5’-di-O-benzoyl cytidine
- 3’,5’-di-O-benzoyl uridine
Uniqueness
3’,5’-di-O-benzoyl thymidine is unique due to its specific structure and the presence of benzoyl groups, which confer distinct chemical properties and biological activities. Compared to other nucleoside analogs, it has shown broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
Properties
IUPAC Name |
[3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKWLBSAKXIYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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